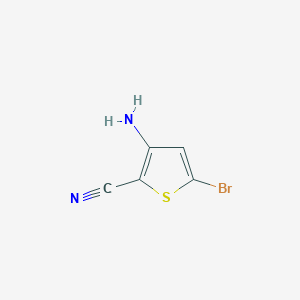

3-Amino-5-bromothiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-bromothiophene-2-carbonitrile (5-Br-2-CN) is a brominated heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential applications in in vivo and in vitro studies, as well as its biochemical and physiological effects.

Scientific Research Applications

1. Material Science Applications

3-Amino-5-bromothiophene-2-carbonitrile and related compounds show promise in material science, particularly in the fabrication of electronic devices. For instance, Mansour et al. (2017) explored the optical and electrical properties of 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile films, demonstrating their potential in photovoltaic applications (Mansour et al., 2017). Similarly, Zeyada et al. (2016) reported on the photovoltaic properties of related quinoline derivatives, highlighting their use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

2. Synthesis and Reactivity

The compound is also a focus in synthetic chemistry for producing various derivatives. D’Auria et al. (1989) studied the photochemical behavior of halogeno-thiophenes, showing how derivatives like 5-bromothiophene-2-carbonitrile can be synthesized and react under certain conditions (D’Auria et al., 1989). Hawkins et al. (1994) further explored the synthesis of various thiophene derivatives starting from thiophene, including the conversion of aldehydes into corresponding carbonitriles (Hawkins et al., 1994).

3. Biological Applications

In the realm of biology, Khalifa et al. (2020) synthesized 2-aminothiophene derivatives, examining their potential as antitumor agents. This research underscores the possible biomedical applications of compounds related to this compound (Khalifa et al., 2020).

4. Corrosion Inhibition

Compounds similar to this compound have been investigated for their role in corrosion inhibition. Verma et al. (2015) studied 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, demonstrating their efficacy as corrosion inhibitors for mild steel (Verma et al., 2015).

Mechanism of Action

Target of Action

3-Amino-5-bromothiophene-2-carbonitrile is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects

properties

IUPAC Name |

3-amino-5-bromothiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSQZPJVLKWSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650622 |

Source

|

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017789-14-8 |

Source

|

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1370874.png)

![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)

![1-[(Propylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370897.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)